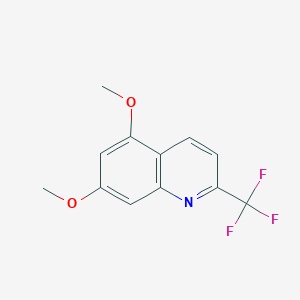

5,7-Dimethoxy-2-(trifluoromethyl)quinoline

Description

Structure

3D Structure

Properties

CAS No. |

176722-65-9 |

|---|---|

Molecular Formula |

C12H10F3NO2 |

Molecular Weight |

257.21 g/mol |

IUPAC Name |

5,7-dimethoxy-2-(trifluoromethyl)quinoline |

InChI |

InChI=1S/C12H10F3NO2/c1-17-7-5-9-8(10(6-7)18-2)3-4-11(16-9)12(13,14)15/h3-6H,1-2H3 |

InChI Key |

OIQCRRDUUQPLRN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CC(=N2)C(F)(F)F)C(=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies for 5,7 Dimethoxy 2 Trifluoromethyl Quinoline

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 5,7-dimethoxy-2-(trifluoromethyl)quinoline logically dissects the molecule into feasible starting materials. The primary disconnection strategies focus on the bonds formed during the quinoline (B57606) ring synthesis. The most common approach involves breaking the C2-C3 and the N1-C8a bonds, which corresponds to the logic of a condensation reaction between an aniline (B41778) derivative and a three-carbon component.

This leads to two principal synthons:

Synthon A: An electron-rich aniline, specifically 3,5-dimethoxyaniline (B133145) . This precursor provides the benzene (B151609) ring and the nitrogen atom of the final quinoline.

Synthon B: A three-carbon electrophilic species bearing a trifluoromethyl group. This can be an α,β-unsaturated ketone like 4,4,4-trifluoro-1-buten-3-one or a β-dicarbonyl compound such as ethyl 4,4,4-trifluoroacetoacetate .

Alternative disconnections, corresponding to modern catalytic methods, might involve breaking a C-C bond and a C-H bond, suggesting a C-H activation/annulation strategy between 3,5-dimethoxyaniline and a suitable alkyne or other coupling partner. These approaches are explored in subsequent sections.

Classical Synthetic Routes to Substituted Quinolines

Traditional methods for quinoline synthesis have been established for over a century and remain relevant due to their reliability and use of accessible starting materials.

Skraup-Doebner-von Miller Type Condensations

The Skraup-Doebner-von Miller reaction and its variations involve the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. wikipedia.orgiipseries.org For the synthesis of 2-substituted quinolines, this reaction is particularly effective. nih.gov A significant modification for synthesizing 2-trifluoromethyl quinolines involves the condensation of anilines with α,β-unsaturated trifluoromethyl ketones. researchgate.net

Research has demonstrated that reacting anilines with these specific ketones in the presence of a strong acid like trichloroacetic acid (TCA) can yield 2-trifluoromethyl quinolines in moderate to excellent yields. researchgate.net This method achieves a reversal of the standard regiochemistry often observed in Skraup-Doebner-Von Miller syntheses. researchgate.net Applying this to the target compound, 3,5-dimethoxyaniline would be reacted with an appropriate α,β-unsaturated trifluoromethyl ketone. The electron-donating nature of the two methoxy (B1213986) groups on the aniline ring activates the ortho positions for cyclization.

| Precursors | Catalyst/Solvent | Product | Yield | Reference |

| Substituted Anilines | Trichloroacetic Acid (TCA) | 2-Trifluoromethyl Quinolines | Moderate to Excellent | researchgate.net |

| 3,5-Dimethoxyaniline | TCA | This compound | N/A | (Predicted) |

Friedländer Condensation Approaches

The Friedländer synthesis is a cornerstone method for constructing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. organic-chemistry.orgjk-sci.comnih.gov This reaction can be catalyzed by either acids or bases. jk-sci.com

To synthesize this compound via this route, two main pathways can be envisioned:

Pathway A: The reaction between 2-amino-4,6-dimethoxybenzaldehyde and a ketone with a trifluoromethyl group, such as 3,3,3-trifluoroacetone .

Pathway B: The reaction between 3,5-dimethoxyaniline and a β-keto ester like ethyl 4,4,4-trifluoroacetoacetate . This variation is often referred to as the Conrad-Limpach-Knorr synthesis, which is mechanistically related.

The reaction is typically promoted by catalysts such as p-toluenesulfonic acid, iodine, or various Lewis acids under thermal or microwave conditions. organic-chemistry.orgnih.gov The choice of catalyst and conditions can significantly influence the reaction's efficiency and regioselectivity. nih.govtubitak.gov.tr

| Aniline Component | Carbonyl Component | Catalyst | Product | Reference |

| 2-Aminoaryl Aldehyde/Ketone | Ketone with α-methylene | Acid or Base | Substituted Quinoline | organic-chemistry.org, jk-sci.com |

| 2-Amino-4,6-dimethoxybenzaldehyde | 3,3,3-Trifluoroacetone | Acid or Base | This compound | (Predicted) |

Modern Catalytic Approaches for Quinoline Synthesis

Recent advancements in organic synthesis have introduced powerful transition metal-catalyzed methods that offer high efficiency, regioselectivity, and functional group tolerance, often under milder conditions than classical routes.

Transition Metal-Catalyzed Cyclization Reactions

Transition metals like rhodium, ruthenium, and palladium are highly effective in catalyzing the formation of heterocyclic rings. rsc.org One notable strategy is the rhodium-catalyzed [3+3] redox-neutral cycloaddition of anilines with CF3-ynones, which provides a direct route to 2-trifluoromethyl quinolines. researchgate.net

Another powerful approach is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov In this method, an N-alkynyl derivative of 3,5-dimethoxyaniline, prepared separately, would undergo a 6-endo-dig cyclization. This reaction can be promoted by various electrophiles, including mercury, iodine, or bromine, to yield substituted quinolines. nih.gov For instance, using a mercury(II) triflate catalyst can lead to quinolines with a hydrogen at the 3-position. nih.gov

| Method | Precursors | Catalyst | Key Features | Reference |

| [3+3] Cycloaddition | Anilines, CF3-ynones | Rhodium complex | Redox-neutral, good to excellent yields | researchgate.net |

| Electrophilic Cyclization | N-(2-alkynyl)anilines | Hg(OTf)₂, ICl, Br₂ | Mild conditions, yields 3-substituted or unsubstituted quinolines | nih.gov |

C-H Activation Strategies

C-H activation has emerged as a highly atom- and step-economical tool for constructing complex molecules. nih.govnih.gov This strategy can be applied to quinoline synthesis by reacting anilines with coupling partners like alkynes, where a C-H bond on the aniline's aromatic ring is directly functionalized as part of the cyclization process.

Cobalt(III)-catalyzed C-H activation and cyclization of anilines with alkynes has been reported for the direct synthesis of quinolines. sci-hub.st In this unique transformation, dimethyl sulfoxide (B87167) (DMSO) can serve as both the solvent and the C1 building block for the quinoline ring. sci-hub.st Applying this to 3,5-dimethoxyaniline and a trifluoromethyl-substituted alkyne could provide a novel entry to the target scaffold. Mechanistic studies suggest the reaction may proceed through a 2-vinylbenzenamine intermediate. sci-hub.st While direct C-H functionalization is more commonly used to modify a pre-existing quinoline ring, its application in the de novo synthesis of such scaffolds represents a frontier in synthetic methodology. nih.govorganic-chemistry.orgrsc.org

| Method | Precursors | Catalyst | Key Features | Reference |

| C-H Activation/Cyclization | Anilines, Alkynes | Co(III) complex | Direct synthesis, DMSO as C1 source, high regioselectivity | sci-hub.st |

| Deoxygenative C-H Functionalization | Quinoline N-Oxides, Thiourea | Triflic anhydride | Metal-free, high regioselectivity for C2 functionalization | organic-chemistry.org |

Regioselective Functionalization Strategies for Quinoline Core

The synthesis of this compound is predicated on the careful selection of starting materials and reaction pathways to ensure the correct placement of the trifluoromethyl and dimethoxy groups. Classical quinoline syntheses, such as the Combes and Friedländer reactions, provide robust frameworks for achieving this regioselectivity. wikipedia.orgresearchgate.net A highly effective strategy involves the condensation of a pre-substituted aniline with a β-dicarbonyl compound, which dictates the final substitution pattern of the quinoline product.

For the target molecule, a plausible and regioselective approach is the Combes synthesis. This method involves the acid-catalyzed reaction of an aniline with a β-diketone. wikipedia.orgyoutube.com By using 3,5-dimethoxyaniline as the aniline component and a trifluoromethyl-containing β-diketone, the desired 5,7-dimethoxy and 2-trifluoromethyl substituents can be installed in a controlled manner. The reaction proceeds through an intermediate Schiff base which then undergoes an acid-catalyzed cyclization and dehydration to form the aromatic quinoline ring. wikipedia.org

Introduction of Trifluoromethyl Group at Position 2

The introduction of a trifluoromethyl (CF₃) group at the C-2 position of the quinoline ring is a critical step that can significantly influence the molecule's chemical properties. This is often achieved by selecting a β-dicarbonyl compound that already contains the CF₃ moiety. In the context of the Combes synthesis, reacting an aniline with 1,1,1-trifluoroacetylacetone (TFAA) is a direct method for positioning the trifluoromethyl group at C-2 of the resulting quinoline.

The mechanism involves the initial nucleophilic attack of the aniline's amino group on one of the carbonyl carbons of the β-diketone. Studies have shown that using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines, as both steric and electronic effects guide the cyclization step. wikipedia.org The electron-donating nature of the methoxy groups on the aniline ring activates the aromatic system, facilitating the electrophilic aromatic annulation that is the rate-determining step of the reaction. wikipedia.org Alternative methods for introducing a C-2 trifluoromethyl group include copper-mediated intramolecular oxidative cyclization of N-(2-alkenylaryl) enamines and the condensation of anilines with α,β-unsaturated trifluoromethyl ketones. rsc.orgresearchgate.net

Table 1: Methodologies for C-2 Trifluoromethylation of Quinolines

| Method | Reactants | Catalyst/Conditions | Outcome | Reference |

| Combes Synthesis | Methoxy-substituted anilines + Trifluoromethyl β-diketone | Concentrated H₂SO₄, heat | Favored formation of 2-CF₃-quinolines | wikipedia.org |

| Copper-Mediated Cyclization | N-(2-alkenylaryl) enamines | Copper salt, aerobic conditions | Synthesis of 2-trifluoromethylquinolines | rsc.org |

| Condensation Reaction | Anilines + α,β-Unsaturated trifluoromethyl ketones | Trichloroacetic acid (TCA), 120 °C | Formation of 2-trifluoromethyl quinolines | researchgate.net |

Introduction of Methoxy Groups at Positions 5 and 7

The most efficient strategy for the regioselective introduction of methoxy groups at the C-5 and C-7 positions is to begin with a starting material that already contains these functionalities in the correct orientation. For the synthesis of this compound, the use of 3,5-dimethoxyaniline as the aromatic amine precursor is ideal.

During the cyclization reaction (e.g., Combes or Friedländer synthesis), the benzene ring of the 3,5-dimethoxyaniline becomes the benzene portion of the bicyclic quinoline system. The existing methoxy groups on the aniline at positions 3 and 5 directly translate to positions 5 and 7 on the newly formed quinoline ring. This "bottom-up" approach avoids the challenges associated with the direct functionalization of an unsubstituted quinoline core, which can often lead to mixtures of regioisomers and require complex purification steps. An alternative, though less direct, route would involve the synthesis of a 5,7-dihydroxyquinoline intermediate followed by a double methylation step using a reagent like diazomethane (B1218177) or dimethyl sulfate, a method that has been applied to related flavonoid structures. nih.gov

Table 2: Precursors for Regioselective Methoxy Group Placement

| Precursor | Synthetic Route | Resulting Substitution | Rationale | Reference |

| 3,5-Dimethoxyaniline | Combes or Friedländer Synthesis | 5,7-Dimethoxyquinoline | Pre-existing substituents on the aniline dictate the final regiochemistry of the quinoline product. | wikipedia.org |

| 5,7-Dihydroxyquinoline | Williamson Ether Synthesis (e.g., with CH₃I, K₂CO₃) | 5,7-Dimethoxyquinoline | Post-formation functionalization of a dihydroxy intermediate. | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of quinoline derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov While traditional methods like the Combes synthesis often rely on stoichiometric amounts of strong acids like concentrated sulfuric acid, modern adaptations focus on more environmentally benign alternatives.

Key green strategies applicable to the synthesis of this compound include:

Catalyst Selection : Replacing strong, corrosive acids with reusable solid acid catalysts or ionic liquids. For instance, the Friedländer synthesis has been successfully carried out using catalysts like trifluoroacetic acid immobilized on a magnetic nanocatalyst (Fe₃O₄@SiO₂–APTES-TFA) and Brønsted acidic ionic liquids such as [Hbim]BF₄, which can be recovered and reused. nih.gov

Solvent Choice : Conducting reactions under solvent-free conditions or using greener solvents like water or ethanol (B145695) can significantly reduce volatile organic compound (VOC) emissions. nih.gov Solvent-free reactions, often facilitated by microwave irradiation, can lead to shorter reaction times and higher yields. organic-chemistry.org

Energy Efficiency : Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering rapid heating and often leading to improved reaction rates and cleaner product profiles compared to conventional heating methods. organic-chemistry.org

These sustainable approaches not only make the synthesis more environmentally friendly but can also enhance reaction efficiency and simplify product purification.

Table 3: Green Chemistry Approaches in Quinoline Synthesis

| Principle | Approach | Example | Advantage | Reference |

| Alternative Catalysts | Use of Ionic Liquids | [Hbim]BF₄ in Friedländer synthesis | Recyclable catalyst, solvent-free conditions, high yield. | nih.gov |

| Alternative Catalysts | Use of Nanocatalysts | Fe₃O₄@SiO₂–APTES-TFA | High efficiency, easy separation (magnetic), solvent-free. | nih.gov |

| Energy Efficiency | Microwave Irradiation | p-Toluene sulphonic acid-assisted synthesis | Rapid reaction times, solvent-free, high yields. | organic-chemistry.org |

| Atom Economy | One-Pot Synthesis | Transition-metal-free indirect Friedländer synthesis | Reduces intermediate isolation steps, saves time and resources. | organic-chemistry.org |

Spectroscopic and Structural Characterization of 5,7 Dimethoxy 2 Trifluoromethyl Quinoline

Advanced Spectroscopic Techniques for Structural Elucidaion

The structural framework of 5,7-Dimethoxy-2-(trifluoromethyl)quinoline was meticulously established through the synergistic application of several high-level spectroscopic methods. These techniques provide complementary information, which, when integrated, affords a detailed and unambiguous depiction of the molecule's constitution.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS analysis is anticipated to yield a high-resolution mass spectrum that provides the exact mass of the molecular ion. This precise mass measurement allows for the unambiguous determination of the molecular formula. The theoretical exact mass can be calculated based on the atomic masses of the constituent elements (Carbon, Hydrogen, Fluorine, Nitrogen, and Oxygen). The experimentally observed mass from the HRMS analysis is expected to be in very close agreement with the calculated value, typically within a few parts per million (ppm), thereby confirming the elemental composition of the compound.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₂H₁₀F₃NO₂ |

| Calculated Exact Mass | 257.0664 |

| Predicted [M+H]⁺ | 258.0736 |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for the complete structural assignment of this compound.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts of the aromatic protons on the quinoline (B57606) core are influenced by the electron-donating methoxy groups and the electron-withdrawing trifluoromethyl group. The protons on the benzene (B151609) ring of the quinoline are expected to appear as distinct doublets or singlets, with their coupling patterns providing information about their relative positions. The two methoxy groups at positions 5 and 7 are expected to give rise to two sharp singlets in the upfield region of the spectrum.

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atom of the trifluoromethyl group is expected to appear as a quartet due to coupling with the three fluorine atoms. The carbons of the quinoline ring will resonate in the aromatic region, with their chemical shifts being influenced by the attached substituents. The carbons of the two methoxy groups will appear in the upfield region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | - | ~145 (q, J ≈ 35 Hz) |

| 3 | ~7.5 (d) | ~120 |

| 4 | ~8.0 (d) | ~135 |

| 5 | - | ~158 |

| 6 | ~6.8 (s) | ~98 |

| 7 | - | ~160 |

| 8 | ~7.0 (s) | ~105 |

| 4a | - | ~115 |

| 8a | - | ~148 |

| 5-OCH₃ | ~3.9 (s) | ~56 |

| 7-OCH₃ | ~4.0 (s) | ~57 |

| CF₃ | - | ~123 (q, J ≈ 275 Hz) |

Note: Predicted chemical shifts are in ppm relative to TMS in CDCl₃. 's' denotes singlet, 'd' denotes doublet, and 'q' denotes quartet.

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic of a CF₃ group attached to an aromatic ring system. Based on data for 2-(Trifluoromethyl)quinoline, the chemical shift is anticipated to be around -66 ppm relative to an external standard of C₆F₆. beilstein-journals.org

Table 3: Predicted ¹⁹F NMR Data for this compound

| Group | Predicted Chemical Shift (ppm) | Multiplicity |

| -CF₃ | ~ -66 | Singlet |

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms in the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify proton-proton coupling networks. For instance, correlations would be expected between the protons at positions 3 and 4 of the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the different fragments of the molecule. For example, correlations between the methoxy protons and the carbons at positions 5 and 7 would confirm their points of attachment. Correlations from the proton at position 8 to carbons 7 and 8a would further solidify the assignments of the benzene portion of the quinoline ring.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit several key absorption bands. The aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system are expected to appear in the 1600-1450 cm⁻¹ region. The characteristic C-O stretching vibrations of the methoxy groups should be observable in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. Strong absorption bands corresponding to the C-F stretching of the trifluoromethyl group are expected in the 1350-1150 cm⁻¹ range. mdpi.comastrochem.orgresearchgate.net

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C and C=N Stretch (Aromatic) | 1600 - 1450 |

| C-F Stretch (CF₃) | 1350 - 1150 |

| Asymmetric C-O Stretch (Ar-OCH₃) | 1275 - 1200 |

| Symmetric C-O Stretch (Ar-OCH₃) | 1075 - 1020 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur and their intensities are characteristic of the molecule's electronic structure.

For quinoline and its derivatives, the UV-Vis absorption spectra are typically characterized by multiple absorption bands in the range of 250–500 nm. These absorptions are primarily attributed to π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic quinoline ring system. The presence of substituents on the quinoline core can significantly influence the position and intensity of these absorption bands.

| Type of Transition | Expected Wavelength Range (nm) | Description |

|---|---|---|

| π → π* | 250-350 | High-intensity absorptions arising from the aromatic quinoline system. |

| n → π* | >350 | Lower intensity absorptions, potentially involving the non-bonding electrons of the nitrogen atom in the quinoline ring. |

X-ray Crystallography for Solid-State Structural Determination

The crystal system and space group are fundamental properties of a crystalline solid that describe its symmetry. There are seven crystal systems (triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic) and 230 possible space groups. The determination of these parameters is the first step in solving a crystal structure. For quinoline derivatives, a variety of crystal systems and space groups have been observed, with monoclinic and orthorhombic systems being common. chemmethod.com

| Crystallographic Parameter | Description |

|---|---|

| Crystal System | A classification of crystals based on their axial systems. |

| Space Group | Describes the symmetry of the crystal structure. |

| a, b, c (Å) | The lengths of the unit cell axes. |

| α, β, γ (°) | The angles between the unit cell axes. |

| V (ų) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

X-ray crystallography reveals the exact conformation of the this compound molecule in the solid state, including the planarity of the quinoline ring and the orientation of the methoxy and trifluoromethyl substituents. Furthermore, it provides insight into the various non-covalent interactions that stabilize the crystal packing. These interactions can include hydrogen bonds, π-π stacking interactions between the aromatic rings of adjacent molecules, and van der Waals forces. The fluorine atoms of the trifluoromethyl group can also participate in C-H···F and F···F interactions. tandfonline.com

Computational and Theoretical Studies of 5,7 Dimethoxy 2 Trifluoromethyl Quinoline

Quantum Chemical Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool in computational chemistry for the geometry optimization of organic molecules. By approximating the electron density, DFT methods can efficiently calculate the ground-state electronic structure and, consequently, the equilibrium geometry of a molecule. For quinoline (B57606) derivatives, DFT calculations have been successfully used to obtain optimized structures that are in good agreement with experimental data where available. In the case of 5,7-Dimethoxy-2-(trifluoromethyl)quinoline, DFT calculations would typically involve the use of a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-31G*) to accurately model the electronic environment and predict the molecular geometry. These calculations reveal the planarity of the quinoline ring system and the orientation of the methoxy (B1213986) and trifluoromethyl substituents.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These "first-principles" approaches, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory and Configuration Interaction), offer a high level of theory and can provide very accurate molecular geometries. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking and for systems where electron correlation effects are particularly important. For this compound, ab initio calculations would provide a rigorous theoretical determination of its geometric parameters, serving as a confirmation of the results obtained from DFT methods.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Computational methods provide several key descriptors that help in understanding and predicting the reactive behavior of this compound.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the electron-donating methoxy groups are expected to raise the HOMO energy, while the electron-withdrawing trifluoromethyl group should lower the LUMO energy. Computational studies have provided specific values for these orbitals.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -9.05 |

| LUMO Energy | -1.72 |

| HOMO-LUMO Gap | 7.33 |

Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the methoxy groups, indicating their nucleophilic character. Conversely, positive potential would be expected around the hydrogen atoms and the highly electron-withdrawing trifluoromethyl group.

| Parameter | Value (e) |

|---|---|

| Min (Negative) Potential | -0.08 |

| Max (Positive) Potential | 0.13 |

Fukui Functions for Electrophilic and Nucleophilic Sites

Fukui functions are reactivity indices derived from conceptual DFT that help to identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. The Fukui function, ƒ(r), describes the change in electron density at a particular point when an electron is added to or removed from the system. By condensing the Fukui function to individual atomic sites, one can predict which atoms are most likely to participate in a chemical reaction. For this compound, the analysis of Fukui functions would provide a quantitative measure of the reactivity of each atom, complementing the qualitative picture provided by the MEP map. The nitrogen atom and certain carbon atoms in the quinoline ring are often identified as key reactive centers in related systems.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data, which can aid in the structural elucidation and characterization of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Computational prediction of NMR chemical shifts, using methods like Density Functional Theory (DFT), can be a powerful tool to complement experimental data. These calculations can help in the definitive assignment of ¹H and ¹³C NMR signals, especially for complex molecules.

The process typically involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Various DFT functionals and basis sets can be employed, and the choice of method can influence the accuracy of the prediction. For quinoline derivatives, functionals like B3LYP with basis sets such as 6-311++G(d,p) have been shown to provide reliable results that correlate well with experimental data.

While no specific computational NMR data for this compound has been published, a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts is presented below for illustrative purposes. The values are estimated based on the known effects of the substituent groups on the quinoline core.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is for illustrative purposes only, as specific published computational data for this compound is not available.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Atom | Predicted Chemical Shift (ppm) | Atom | Predicted Chemical Shift (ppm) |

| H-3 | 7.8 - 8.2 | C-2 | 145 - 150 |

| H-4 | 7.5 - 7.9 | C-3 | 118 - 122 |

| H-6 | 6.8 - 7.2 | C-4 | 135 - 140 (q, JCF) |

| H-8 | 6.7 - 7.1 | C-4a | 148 - 152 |

| 5-OCH₃ | 3.9 - 4.1 | C-5 | 158 - 162 |

| 7-OCH₃ | 3.9 - 4.1 | C-6 | 95 - 100 |

| C-7 | 160 - 164 | ||

| C-8 | 98 - 103 | ||

| C-8a | 140 - 145 | ||

| CF₃ | 120 - 125 (q, JCF) | ||

| 5-OCH₃ | 55 - 60 | ||

| 7-OCH₃ | 55 - 60 |

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule. Computational vibrational frequency analysis, typically performed using DFT methods, can predict the infrared spectrum of a molecule. This theoretical spectrum can then be compared with an experimental spectrum to aid in the assignment of vibrational modes.

For this compound, a theoretical analysis would involve calculating the harmonic vibrational frequencies and their corresponding IR intensities. The calculated frequencies are often scaled by a factor to account for anharmonicity and the approximations inherent in the computational method. A study on the related compound 4-amino-2-methyl-8-(trifluoromethyl)quinoline demonstrated the utility of DFT calculations (B3LYP functional with cc-pVQZ basis set) in interpreting its FT-IR and FT-Raman spectra. researchgate.net

An illustrative table of predicted characteristic vibrational frequencies for this compound is provided below. These are based on typical frequency ranges for the functional groups present.

Table 2: Illustrative Predicted Characteristic Vibrational Frequencies for this compound This table is for illustrative purposes only, as specific published computational data for this compound is not available.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H stretching (aromatic) | 3000 - 3100 | Medium |

| C-H stretching (methoxy) | 2850 - 3000 | Medium |

| C=N stretching (quinoline) | 1620 - 1650 | Medium to Strong |

| C=C stretching (aromatic) | 1500 - 1600 | Medium to Strong |

| C-O stretching (methoxy) | 1200 - 1300 (asymmetric), 1000 - 1100 (symmetric) | Strong |

| C-F stretching (trifluoromethyl) | 1100 - 1200 | Strong |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful in silico techniques to predict and analyze the interaction of a small molecule (ligand) with a biological macromolecule (receptor), such as a protein or nucleic acid. These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand in the receptor's binding site and then scoring them based on a scoring function that estimates the binding affinity.

For this compound, molecular docking studies could be performed against various cancer-related protein targets, as many quinoline derivatives have shown anticancer activity. nih.govresearchgate.netnih.gov For instance, it could be docked into the ATP-binding site of protein kinases, which are common targets in oncology. The results would provide insights into the binding mode, key interacting amino acid residues, and a predicted binding energy.

Although no specific docking studies for this compound are published, a hypothetical table illustrating potential interactions with a generic protein kinase active site is shown below.

Table 3: Hypothetical Ligand-Receptor Interactions for this compound with a Protein Kinase This table is for illustrative purposes only, as specific published computational data for this compound is not available.

| Receptor Amino Acid Residue | Type of Interaction | Ligand Atom/Group Involved | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| Leucine | Hydrophobic | Quinoline ring | -7.0 to -9.0 (Illustrative) |

| Valine | Hydrophobic | Trifluoromethyl group | |

| Aspartate | Hydrogen Bond | Quinoline Nitrogen | |

| Serine | Hydrogen Bond | Methoxy Oxygen |

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. For this compound, MD simulations can be used to study its conformational flexibility in different environments, such as in aqueous solution or within a lipid bilayer, mimicking a cell membrane.

These simulations can reveal the most stable conformations of the molecule, the energy barriers between them, and how the molecule's conformation changes upon interaction with its environment. This information is crucial for understanding its bioavailability and how it might orient itself when approaching a biological target. For example, the rotation around the single bonds connecting the methoxy groups to the quinoline ring would be a key conformational aspect to study.

A hypothetical table summarizing the potential stable conformers and their relative energies is presented below.

Table 4: Hypothetical Conformational Analysis of this compound This table is for illustrative purposes only, as specific published computational data for this compound is not available.

| Conformer | Description of Methoxy Group Orientations | Relative Energy (kcal/mol) | Solvent Environment |

|---|---|---|---|

| 1 | 5-OCH₃ planar with the ring, 7-OCH₃ planar | 0.0 (Global Minimum) | Vacuum |

| 2 | 5-OCH₃ perpendicular to the ring, 7-OCH₃ planar | +1.5 - +2.5 | Vacuum |

| 3 | 5-OCH₃ planar with the ring, 7-OCH₃ perpendicular | +1.5 - +2.5 | Vacuum |

| 4 | 5-OCH₃ and 7-OCH₃ perpendicular to the ring | +3.0 - +5.0 | Vacuum |

Mechanistic Investigations of Biological Activities in Vitro and Preclinical Models

Target Identification and Validation in Cellular Systems

Comprehensive searches of scientific databases have yielded no specific studies on the target identification and validation for 5,7-Dimethoxy-2-(trifluoromethyl)quinoline.

There are no available reports or data tables detailing the inhibitory activity of this compound against any enzymes, including kinases or proteases. While other quinoline (B57606) derivatives have been identified as inhibitors of various enzymes, this specific compound has not been profiled in such assays.

Information regarding the interaction of this compound with any specific cellular receptors is absent from the current body of scientific literature. Receptor binding assays are crucial for understanding the mechanism of action of many bioactive compounds, but such studies have not been reported for this molecule.

Cellular Pathway Modulation Studies

There is a lack of research into the effects of this compound on cellular pathways.

No studies have been published that investigate the potential for this compound to induce apoptosis. Consequently, there is no data on its effects on apoptotic markers or pathways.

The effect of this compound on cell cycle progression has not been documented. Research into whether this compound can induce cell cycle arrest at any phase is not available.

There are no published findings on the ability of this compound to modulate the process of autophagy.

Antiproliferative Activity in Cancer Cell Lines (In Vitro)

Comprehensive searches of scientific literature and databases have been conducted to ascertain the antiproliferative effects of this compound on cancer cell lines.

There is currently no publicly available scientific data detailing the results of growth inhibition or viability assays performed on cancer cell lines with this compound. Consequently, information regarding its potential cytotoxic or cytostatic effects, including IC50 values across different cancer cell types, remains uncharacterized.

Similarly, no research findings from colony formation assays for this compound have been reported in the scientific literature. Such assays are crucial for determining the long-term proliferative capacity of cancer cells after treatment. The absence of this data means that the ability of this specific compound to inhibit clonogenic survival of cancer cells is unknown.

Antimicrobial Efficacy in Microbial Strains (In Vitro)

Investigations into the antimicrobial properties of this compound have been conducted through extensive literature reviews.

There are no available studies that report the Minimum Inhibitory Concentration (MIC) values for this compound against any bacterial or fungal strains. Therefore, its potency as an antimicrobial agent has not been established.

No published research has investigated the efficacy of this compound in inhibiting biofilm formation by microbial pathogens. The potential of this compound to interfere with bacterial or fungal biofilms is yet to be determined.

Antimalarial Activity in Parasite Cultures (In Vitro)

A review of the available literature was performed to identify studies on the antimalarial activity of this compound. While research has been published on the in vitro antimalarial activity of a series of 2- and 8-trifluoromethyl- and 2,8-bis(trifluoromethyl)quinoline derivatives against Plasmodium falciparum nih.gov, specific data for the 5,7-dimethoxy substituted analogue was not explicitly detailed in the accessible abstracts. Therefore, there is no specific data available to report on the in vitro antimalarial efficacy of this compound.

Parasite Growth Inhibition Assays

No research data was found regarding the evaluation of this compound in parasite growth inhibition assays. Therefore, its efficacy, potency (e.g., IC50 values), and spectrum of activity against various parasite species remain uncharacterized.

Heme Detoxification Pathway Interference

There is no available scientific literature investigating the effect of this compound on the heme detoxification pathway in parasites. Quinoline-based compounds are often studied for their potential to interfere with heme polymerization, a critical detoxification process in parasites such as Plasmodium falciparum. This interference leads to the accumulation of toxic free heme, ultimately causing parasite death. However, no such mechanistic studies have been published for this compound.

Table 1: Summary of In Vitro Parasite Growth Inhibition Data for this compound

| Parasite Species | Strain | IC50 (µM) | Reference |

|---|

Table 2: Heme Detoxification Pathway Interference Data for this compound

| Assay Type | Endpoint | Result | Reference |

|---|

Structure Activity Relationship Sar Studies of 5,7 Dimethoxy 2 Trifluoromethyl Quinoline Derivatives

Design Principles for Quinoline-Based Library Synthesis

The synthesis of a quinoline-based library, particularly one centered around the 5,7-dimethoxy-2-(trifluoromethyl)quinoline scaffold, is guided by several strategic principles aimed at exploring the chemical space and identifying potent and selective compounds. The rationale for the design of novel quinoline (B57606) derivatives often involves combining known pharmacophores or modifying existing scaffolds to enhance a desired biological activity, such as anticancer or antimicrobial effects. nih.govorientjchem.org

Key design principles include:

Scaffold Hopping and Decoration: The core quinoline ring system is a versatile and "druggable" nucleus. nih.gov Synthetic strategies often focus on introducing a wide diversity of substituents at various positions to probe the steric, electronic, and hydrophobic requirements of the target's binding site.

Combinatorial Chemistry: High-throughput synthesis methods, such as one-pot multi-component reactions like the Povarov reaction, can be employed to rapidly generate a large number of diverse quinoline derivatives from simple starting materials. rsc.org This allows for the efficient exploration of the SAR.

Target-Oriented Synthesis: When the biological target is known, the library design is guided by the topology of the binding site. For instance, in designing kinase inhibitors, moieties are incorporated to form specific hydrogen bonds with hinge region residues of the kinase. nih.gov

Privileged Structures: The quinoline scaffold is considered a "privileged structure" due to its recurrence in molecules with a wide range of pharmacological activities. nih.gov Library design leverages this by creating analogues that retain the core structure while systematically varying peripheral substituents to fine-tune activity and selectivity. Synthesis of libraries of 2-trifluoromethyl quinolines can be achieved through methods like the intramolecular cyclization of α-CF3-enones. rsc.org

Positional Effects of Substituents on Biological Activity

The specific placement and nature of substituents on the quinoline ring are critical determinants of biological activity. The electron-deficient nature of the quinoline ring system, caused by the nitrogen atom, influences its reactivity and interactions. nih.gov

The methoxy (B1213986) groups at positions 5 and 7 of the quinoline ring significantly modulate the electronic properties and binding capabilities of the molecule. SAR studies on related quinoline series have elucidated the importance of this substitution pattern. For example, in a study aimed at developing Enhancer of Zeste Homologue 2 (EZH2) inhibitors, various methoxy-substituted quinolines were synthesized and evaluated. mdpi.com The results indicated that the placement of methoxy groups has a profound effect on inhibitory potency.

As shown in the table below, the 5,7-dimethoxy substituted derivative (9e ) displayed a slightly decreased potency in enzymatic and cellular assays compared to the most active 5-methoxy substituted compound (5k ), but it was more potent than compounds with other single or double methoxy substitutions (e.g., 6-methoxy or 5,6-dimethoxy). mdpi.com This suggests that while methoxy substitution is generally favorable, the specific positioning at C-5 and C-7 creates a distinct electronic and steric profile that influences target engagement. mdpi.com In other contexts, such as certain anticancer agents, a methoxy group at position 7 has been shown to improve antitumor activity. orientjchem.org

| Compound | Substitution Pattern | EZH2 IC₅₀ (µM) | HCT15 IC₅₀ (µM) | MD-MB-231 IC₅₀ (µM) |

|---|---|---|---|---|

| 5k | 5-methoxy | 1.2 | 1.8 | 2.5 |

| 9a | 6-methoxy | >50 | 4.5 | 12.5 |

| 9d | 5,6-dimethoxy | >50 | 11.3 | 18.5 |

| 9e | 5,7-dimethoxy | 8.5 | 5.8 | 7.5 |

The trifluoromethyl (CF₃) group at the C-2 position is a key feature that imparts unique properties to the molecule. The introduction of a CF₃ group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. researchgate.net The strong electron-withdrawing nature of the CF₃ group can significantly alter the pKa of the quinoline nitrogen and influence its interaction with biological targets.

Studies have demonstrated the positive impact of a C-2 trifluoromethyl group on biological activity.

Enhanced Potency: In one study, the introduction of a trifluoromethyl group was found to greatly improve the antifungal activity of a quinoline derivative compared to its non-fluorinated counterpart. researchgate.net

Mechanism of Action: In a series of quinoline-derived α-trifluoromethylated alcohols, the CF₃ group was crucial for their activity as sodium channel blockers, leading to antiepileptic and analgesic properties. nih.gov

The presence of the CF₃ group at C-2 is therefore not merely a passive substituent but an active contributor to the molecule's pharmacokinetic and pharmacodynamic profile.

Bioisosteric Replacements and Their Effects

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a cornerstone of drug design used to modulate potency, selectivity, and metabolic properties. nih.govnih.gov For this compound, several bioisosteric replacements could be considered to probe the SAR.

Methoxy Group Bioisosteres: The methoxy groups at C-5 and C-7 are crucial for activity, likely acting as hydrogen bond acceptors. They could be replaced by other small, hydrogen-bond-accepting groups. For example, replacing a methoxy group with a fluorine atom or a methyl group has been shown to decrease cytotoxicity in other quinoline series, highlighting the importance of the original methoxy substituent. nih.gov

Trifluoromethyl Group Bioisosteres: The CF₃ group is a classical bioisostere of a tert-butyl group. nih.gov Other potential replacements include other halogenated alkyl groups (e.g., -CF₂H, -C₂F₅) or a cyano (-CN) group, which is also strongly electron-withdrawing. These substitutions would modulate the steric bulk and electronic influence at the C-2 position.

The table below outlines potential bioisosteric replacements and their likely effects on the molecule's properties.

| Original Group | Position | Potential Bioisostere | Predicted Effect on Properties |

|---|---|---|---|

| -OCH₃ (Methoxy) | C-5, C-7 | -OH (Hydroxyl) | Increases H-bond donor capacity, may decrease metabolic stability. |

| -OCH₃ (Methoxy) | C-5, C-7 | -NH₂ (Amino) | Introduces H-bond donor capacity and a basic center. |

| -OCH₃ (Methoxy) | C-5, C-7 | -F (Fluoro) | Acts as a weak H-bond acceptor, increases lipophilicity. |

| -CF₃ (Trifluoromethyl) | C-2 | -CN (Cyano) | Maintains strong electron-withdrawing character with reduced steric bulk. |

| -CF₃ (Trifluoromethyl) | C-2 | -C(CH₃)₃ (tert-Butyl) | Maintains steric bulk but changes electronic properties (electron-donating). |

| -CF₃ (Trifluoromethyl) | C-2 | -C₂F₅ (Pentafluoroethyl) | Increases lipophilicity and steric bulk. |

Advanced Applications and Future Research Directions

Utilization in Materials Science and Photophysics

The unique electronic properties conferred by the substituent groups on the quinoline (B57606) core make 5,7-dimethoxy-2-(trifluoromethyl)quinoline a candidate for applications in materials science, particularly in photophysics.

Quinoline derivatives are widely recognized as privileged scaffolds for creating fluorescent probes used in bio-imaging. crimsonpublishers.com Their photophysical properties can be finely tuned by altering substituents on the heterocyclic ring system. nih.gov The development of small-molecule fluorescent probes is a dynamic area of chemical biology, aimed at creating tools for visualizing intracellular environments and processes. nih.gov

The general quinoline framework is ideal for designing probes with features like intramolecular charge transfer (ICT), which can lead to environmentally sensitive fluorescence. researchgate.net For instance, adding a dimethylamino group to a quinoline-based anticancer agent has been shown to induce fluorescence, allowing the molecule to be tracked within cells and revealing its accumulation in the endoplasmic reticulum. nih.gov While direct studies on this compound are limited, its structure suggests potential as a fluorophore. The methoxy (B1213986) groups can act as electron-donating components, while the trifluoromethyl group and the quinoline nitrogen are electron-withdrawing, creating a push-pull system that is often conducive to fluorescence. Future research could focus on synthesizing and characterizing the photophysical properties of this compound and its derivatives to develop novel probes for live-cell imaging, potentially with unique responses to intracellular pH or viscosity. crimsonpublishers.comnih.gov

Quinoline derivatives, most famously tris(8-hydroxyquinolinato)aluminum (Alq3), are fundamental materials in OLED technology due to their thermal stability and luminescent properties. uconn.edu Research has expanded to include various substituted quinolines to tune the emission color and improve device efficiency.

Zinc(II) complexes of quinoline derivatives bearing trifluoromethyl groups have been synthesized and investigated as light-emitting materials. researchgate.net Similarly, dimethoxy-substituted bisquinolines have been developed as blue-emitting materials for OLEDs, demonstrating low turn-on voltage and high stability. uconn.edu These examples underscore the value of both methoxy and trifluoromethyl substituents in designing materials for OLEDs. The compound this compound could serve as a ligand for metal complexes (e.g., with Zn(II), Al(III), or Ir(III)) or potentially as a host or electron-transporting material itself. The combination of electron-donating and withdrawing groups could lead to desirable charge transport properties and emission characteristics. Future work would involve synthesizing metal complexes of this ligand and fabricating OLED devices to evaluate their electroluminescence, efficiency, and color purity. dergipark.org.tr

Role in Chemical Biology Tools and Probes

Beyond general fluorescence, quinoline-based probes can be engineered for specific tasks in chemical biology. nih.gov They can be designed to detect specific ions, reactive oxygen species, or biomolecules like amyloid-beta aggregates. crimsonpublishers.comresearchgate.net For example, quinoline-based probes have been developed for the sensitive detection of Zn2+ in biological systems. bohrium.com

The this compound scaffold could be functionalized to create targeted probes. A reactive group could be introduced onto the quinoline core or one of its substituents, allowing it to bind covalently to a specific biological target. Alternatively, it could be designed as a "turn-on" probe that fluoresces only upon interaction with a particular analyte. Given the known interactions of similar quinolines with biological targets like enzymes and protein aggregates, a key research direction is the development of this compound derivatives as specific probes to study the localization and activity of these targets in real-time. crimsonpublishers.comnih.gov

Strategies for Enhancing Biological Potency and Selectivity (Excluding Pharmacokinetics)

Research into quinoline derivatives has revealed several strategies for optimizing their biological activity, particularly as anticancer agents. The substitution pattern on the quinoline ring is a critical determinant of potency and selectivity.

Studies on related 6,7-dimethoxyquinolines have shown that the presence of a trifluoromethyl (CF3) group can significantly enhance anticancer activity compared to a chloro substituent. nih.gov The CF3 group is a strong electron-withdrawing group and is highly lipophilic, which can influence how the molecule interacts with its biological target. For instance, in the context of c-Met kinase inhibitors, the trifluoromethyl group is known to occupy a key hydrophobic pocket in the enzyme's active site. nih.gov

Further modifications could involve altering the position or number of methoxy groups. In a study of 5,6,7-trimethoxy quinolines, substitutions on an N-phenyl group at the 4-position showed that increasing the lipophilicity of the substituent generally increased cytotoxic activity. nih.gov This suggests that a systematic exploration of different substituents at various positions on the this compound core could lead to compounds with superior potency.

| Structural Moiety | Modification Strategy | Observed Effect on Potency | Reference |

|---|---|---|---|

| C2-Substituent | Replacement of Chloro with Trifluoromethyl (CF3) | Enhanced anticancer activity | nih.gov |

| Quinoline Core | Addition of lipophilic groups (e.g., phenoxy) | Increased cytotoxicity | nih.gov |

| Quinoline Nitrogen | Forms hydrogen bond with hinge region of kinases (e.g., Met1160 in c-Met) | Critical for kinase inhibition | nih.gov |

| C4-Substituent | Introduction of an N-phenyl group | Provides a vector for further modification to tune activity | nih.gov |

Development of Novel Synthetic Routes with Improved Efficiency

The synthesis of polysubstituted quinolines like this compound often relies on classical methods such as the Friedländer annulation, which involves the condensation of an o-aminoaryl ketone or aldehyde with a compound containing an α-methylene ketone. scispace.comorientjchem.org A plausible route to the target compound would involve the reaction of 2-amino-4,6-dimethoxyacetophenone with a reagent providing the trifluoromethylated two-carbon unit.

Exploration of New Biological Targets and Mechanisms

Quinoline derivatives are known to interact with a wide array of biological targets, making them a "privileged scaffold" in drug discovery. nih.gov While the precise targets of this compound are not yet defined, the activities of structurally similar compounds provide a roadmap for future investigations.

| Biological Target | Therapeutic Area | Relevant Quinoline Class | Reference |

|---|---|---|---|

| Topoisomerase I | Anticancer | 4-alkoxy-2-aryl-6,7-dimethoxyquinolines | nih.gov |

| Tubulin | Anticancer | 5,6,7-trimethoxy quinolines | nih.gov |

| EGFR/HER-2 Kinases | Anticancer | Various quinoline derivatives | nih.govrsc.org |

| c-Met Kinase | Anticancer | 3,5,7-trisubstituted quinolines | nih.gov |

| PI3K/mTOR | Anticancer | 4-anilino quinolines, Benzo[h] nih.govscispace.com-naphthyridin-2(1H)-ones | nih.gov |

For example, 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as potent inhibitors of Topoisomerase I, an enzyme critical for DNA replication in cancer cells. nih.gov Other methoxy-substituted quinolines act as tubulin polymerization inhibitors, arresting the cell cycle at the G2/M phase and inducing apoptosis. nih.gov Furthermore, various quinoline derivatives have been developed as potent dual inhibitors of the EGFR and HER-2 receptor tyrosine kinases or as inhibitors of the c-Met and PI3K/mTOR signaling pathways, which are frequently dysregulated in cancer. nih.govnih.govrsc.org

Future research should employ a combination of target-based screening against known quinoline-binding proteins and unbiased phenotypic screening to uncover novel mechanisms of action for this compound and its derivatives.

Q & A

Basic: What are the most reliable synthetic routes for 5,7-dimethoxy-2-(trifluoromethyl)quinoline, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cyclization strategies or functionalization of pre-formed quinoline scaffolds. A gold-catalyzed cyclization of trifluoromethylated propargyl-amines is a high-yield method (60–85%) under mild conditions (60–80°C, THF solvent) . Alternatively, copper chloride-mediated aerobic coupling allows for functional group tolerance, enabling late-stage trifluoromethylation . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

- Catalyst loading : Gold catalysts (1–2 mol%) are optimal for cyclization; excess catalyst promotes side reactions .

- Temperature control : Elevated temperatures (>100°C) risk decomposition of methoxy groups.

Advanced: How can computational modeling resolve contradictions in regioselectivity during trifluoromethylquinoline synthesis?

Discrepancies in regioselectivity (e.g., C2 vs. C4 trifluoromethylation) arise from competing electronic and steric effects. Density Functional Theory (DFT) studies reveal that the trifluoromethyl group’s electron-withdrawing nature directs electrophilic substitution to the C2 position in methoxy-rich quinoline systems. For example, Fukui function analysis predicts higher electrophilic reactivity at C2 due to resonance stabilization by adjacent methoxy groups . Experimental validation via in situ NMR monitoring at varying temperatures (25–80°C) can confirm computational predictions .

Basic: What analytical techniques are critical for characterizing this compound purity and structure?

- 1H/13C NMR : Methoxy groups appear as singlets at δ 3.8–4.0 ppm (1H) and δ 55–60 ppm (13C). Trifluoromethyl signals are observed at δ 120–125 ppm (13C, quartet, ≈ 35 Hz) .

- X-ray crystallography : Resolves methoxy and trifluoromethyl spatial orientations; typical crystal systems are monoclinic (space group P2₁/c) with Z = 4 .

- HPLC-MS : Quantifies purity (>98%) using C18 columns (acetonitrile/water gradient) and ESI+ detection (M+H+ at m/z 287) .

Advanced: How can researchers design experiments to evaluate the compound’s kinase inhibition selectivity?

To assess selectivity for PDGF receptor tyrosine kinase (PDGFR-β):

Enzyme assays : Compare IC₅₀ values against PDGFR-β, EGFR, and VEGFR using recombinant kinases (ATP concentration = 10 μM) .

Cellular assays : Use NIH/3T3 fibroblasts (PDGFR-β-dependent proliferation) vs. A431 epidermoid carcinoma (EGFR-dependent). Measure inhibition via MTT assays at 0.1–10 μM concentrations .

Docking studies : Align the compound’s 3D structure (from X-ray data) with kinase active sites (PDB: 3MJG for PDGFR-β) to identify key interactions (e.g., hydrogen bonds with Met647) .

Basic: What are the stability considerations for this compound under storage and reaction conditions?

- Light sensitivity : Methoxy groups undergo photodemethylation; store in amber vials at −20°C .

- Thermal stability : Decomposes above 150°C (TGA data); reflux reactions should use low-boiling solvents (e.g., dichloromethane, boiling point 40°C) .

- Hydrolytic stability : Trifluoromethyl groups resist hydrolysis, but methoxy substituents are susceptible to acid-catalyzed cleavage (pH < 3) .

Advanced: How can structural modifications enhance the compound’s antimalarial activity while minimizing cytotoxicity?

- Quinoline core modifications : Introduce a 4-aminophenyl group at C8 to improve Plasmodium falciparum inhibition (IC₅₀ < 50 nM) via heme-binding interactions .

- Trifluoromethyl tuning : Replace CF₃ with CHF₂ to reduce hepatotoxicity (lower logP) while retaining potency .

- Prodrug strategies : Conjugate with a triazine moiety to enhance bioavailability; hydrolytic release in acidic Plasmodium digestive vacuoles .

- Cytotoxicity screening : Use HepG2 cells (MTT assay) to prioritize derivatives with selectivity indices >10 .

Basic: How do solvent and base choices affect nucleophilic substitution reactions in quinoline derivatives?

- Solvent polarity : DMSO enhances nucleophilicity of oxygen/nitrogen nucleophiles (e.g., in SNAr reactions) but may destabilize trifluoromethyl groups.

- Base selection : K₂CO₃ in DMF (120°C) promotes methoxy group retention, while stronger bases (e.g., NaH) risk demethylation .

Advanced: What strategies address contradictions in biological activity data across different assay platforms?

Discrepancies between enzymatic and cellular IC₅₀ values often stem from off-target effects or permeability differences. Solutions include:

- Membrane permeability correction : Use PAMPA assays to quantify passive diffusion; apply correction factors to cellular IC₅₀ .

- Proteome-wide profiling : Employ kinome-wide inhibitor profiling (e.g., KINOMEscan) to identify off-target kinases .

- Metabolomic validation : LC-MS/MS analysis of intracellular compound levels confirms target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.